1-Phenazinecarboxylic Acid: A Comprehensive Technical Guide
1-Phenazinecarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenazinecarboxylic acid (PCA) is a naturally occurring heterocyclic compound produced by a variety of bacteria, most notably of the Pseudomonas and Streptomyces genera.[1][2][3] It belongs to the phenazine family of nitrogen-containing pigments and serves as a key precursor in the biosynthesis of other more complex phenazine derivatives.[4][5] PCA exhibits a broad spectrum of biological activities, including potent antifungal, antibacterial, and anticancer properties, which has garnered significant interest in the agricultural and pharmaceutical industries. In China, PCA has been registered and commercialized as a biofungicide under the name "Shenzimycin" for the control of various crop diseases. This guide provides an in-depth overview of the discovery, history, biosynthesis, mechanisms of action, and experimental protocols related to 1-Phenazinecarboxylic acid.
Discovery and History
Over 50 naturally occurring phenazine compounds have been identified, with PCA being a central molecule in their biosynthesis. Early studies utilizing radiolabeled precursors established a strong connection between the biosynthesis of phenazine compounds and the shikimic acid pathway. It is believed that phenazine-1,6-dicarboxylic acid is the initial phenazine formed, from which other derivatives, including PCA, are derived.
PCA has been isolated from various microbial sources, including Pseudomonas aeruginosa, Pseudomonas fluorescens, Pseudomonas chlororaphis, and Streptomyces cinnamonensis. Its discovery as a potent antimicrobial agent has led to extensive research into its potential applications. Notably, its effectiveness against a wide range of plant pathogens resulted in its registration as a commercial biofungicide in China in 2011.
Biosynthesis of 1-Phenazinecarboxylic Acid
The biosynthesis of 1-Phenazinecarboxylic acid originates from the shikimic acid pathway, a crucial metabolic route for the synthesis of aromatic compounds in microorganisms. The core genetic locus responsible for PCA synthesis is the phz operon, which contains a conserved set of genes (phzABCDEFG).
The key steps in the biosynthesis are as follows:
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Shikimic Acid Pathway: The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to eventually form chorismate.
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Conversion of Chorismate: A series of enzymatic reactions encoded by the phz genes convert chorismate into the phenazine core structure.
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Formation of PCA Precursor: Trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) is a key, stable intermediate in the pathway leading to PCA.
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Final Assembly: The final steps involve the dimerization and modification of DHHA-derived molecules to form the tricyclic phenazine ring of PCA.
The production of PCA can be significantly enhanced through genetic engineering techniques, such as overexpressing key pathway genes or knocking out negative regulators.
Mechanism of Action
The primary mechanism of action for 1-Phenazinecarboxylic acid's biological activities is attributed to its ability to generate reactive oxygen species (ROS). As a redox-active compound, PCA can participate in electron transfer reactions, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress can induce cellular damage and trigger programmed cell death (apoptosis) in target organisms.
In cancer cells, PCA has been shown to induce apoptosis through the generation of ROS and subsequent disruption of the mitochondrial membrane potential. In fungi, the accumulation of intracellular ROS disrupts cellular processes and leads to mycelial damage. Against bacteria, PCA can cause complete cell lysis, releasing fragmented cytoplasm into the surrounding environment.
Quantitative Data
The biological activity of 1-Phenazinecarboxylic acid has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Anticancer Activity of 1-Phenazinecarboxylic Acid
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HePG2 | Liver Cancer | 45.5 | |
| PACA | Pancreatic Cancer | >100 (74% inhibition at 100 µg/mL) | |
| PC3 | Prostate Cancer | >100 (50% inhibition at 100 µg/mL) | |
| MCF7 | Breast Cancer | >100 (50% inhibition at 100 µg/mL) | |
| DU145 | Prostate Cancer | Time and dose-dependent inhibition (10-100 µM) |
Table 2: Antimicrobial Activity of 1-Phenazinecarboxylic Acid
| Pathogen | Type | Activity | Concentration | Reference |
| Vibrio anguillarum | Gram-negative Bacteria | MIC | 50 µg/mL | |
| Vibrio anguillarum | Gram-negative Bacteria | IC50 | 39.02 µg/mL | |
| Gram-positive Bacteria | Inhibition Zone | 16-28 mm | ||
| Gram-negative Bacteria | Inhibition Zone | 13-36 mm | ||
| Aspergillus niger | Fungus | Inhibition Zone | 16 mm | |
| Candida albicans | Fungus | Inhibition Zone | 17 mm | |
| Phellinus noxius | Fungus | Complete Inhibition | >40 µg/mL |
Table 3: Production of 1-Phenazinecarboxylic Acid in Engineered Pseudomonas chlororaphis
| Strain | Modification | PCA Yield (mg/L) | Reference |
| Lzh-T5 (Wild Type) | - | 230 | |
| Engineered Strain | Restoration of phzF, knockout of phzO and negative regulators, enhancement of shikimate pathway, fed-batch fermentation | 10,653 |
Experimental Protocols
Isolation and Purification of 1-Phenazinecarboxylic Acid from Bacterial Culture
This protocol describes a general method for the isolation and purification of PCA from a liquid culture of a producing bacterial strain, such as Pseudomonas aeruginosa.
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Cultivation: Inoculate the PCA-producing bacterial strain in a suitable liquid medium (e.g., King's B medium) and incubate with shaking for an appropriate period (e.g., 72 hours) to allow for the production of secondary metabolites.
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Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. Collect the cell-free supernatant.
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Acidification and Extraction: Acidify the supernatant to a low pH (e.g., pH 2.0) with a suitable acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of PCA, making it less water-soluble. Extract the acidified supernatant with an organic solvent such as ethyl acetate or chloroform. Repeat the extraction multiple times to ensure complete recovery.
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Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude PCA extract.
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Chromatographic Purification:
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Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of solvent and load it onto a silica gel column. Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate) to separate PCA from other metabolites.
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High-Performance Liquid Chromatography (HPLC): For further purification, subject the PCA-containing fractions from the column chromatography to preparative HPLC. Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like trifluoroacetic acid).
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Characterization: Confirm the identity and purity of the isolated PCA using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Vis spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of PCA on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight in a suitable growth medium.
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Compound Treatment: Prepare a series of dilutions of PCA in the growth medium. Remove the old medium from the cells and add the medium containing different concentrations of PCA. Include a vehicle control (medium with the solvent used to dissolve PCA) and a positive control (a known cytotoxic drug).
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of PCA relative to the vehicle control. Plot the percentage of viability against the PCA concentration to determine the IC50 value (the concentration of PCA that inhibits 50% of cell growth).
Conclusion
1-Phenazinecarboxylic acid is a versatile natural product with a rich history and significant potential in various scientific and industrial fields. Its broad-spectrum biological activities, coupled with a well-understood biosynthetic pathway and mechanism of action, make it an attractive lead compound for the development of new pharmaceuticals and agrochemicals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic and practical applications of this remarkable molecule.
References
- 1. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives [mdpi.com]
- 3. phenazine-1-carboxylic acid - Wikidata [wikidata.org]
- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
